4-Chloro-3-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-3-nitrobenzenesulfonamide and its derivatives has been explored in several studies. For instance, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides has been achieved under solvent-free conditions from 4-chloroaniline, demonstrating a chemoselective approach for the acylation of amines in water . Additionally, the synthesis of metal complexes with 4-chloro-2-nitrobenzenesulfonamide has been reported, where the ligand has been coordinated to Ni(II) and Zn(II) ions . These syntheses highlight the versatility of 4-chloro-3-nitrobenzenesulfonamide as a building block for further chemical modifications.
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitrobenzenesulfonamide derivatives has been determined using various techniques. X-ray diffraction methods have been employed to elucidate the crystal structure of a Ni(II) complex with 4-chloro-2-nitrobenzenesulfonamide, revealing a distorted octahedral coordination geometry . Similarly, the structure of a copper(II) complex has been proposed to have a distorted square planar geometry based on DFT calculations . These studies provide detailed information on the molecular geometry and coordination environment of the metal complexes derived from 4-chloro-3-nitrobenzenesulfonamide.
Chemical Reactions Analysis
The chemical reactivity of 4-Chloro-3-nitrobenzenesulfonamide has been investigated through various reactions. Photooxidation studies have shown that irradiation of related compounds in air-saturated solutions leads to the formation of nitroso- and nitro-products . Additionally, the ability of 4-chloro-2-fluoro-5-nitrobenzoic acid to serve as a multireactive building block for the synthesis of various heterocyclic scaffolds has been demonstrated . These findings suggest that 4-chloro-3-nitrobenzenesulfonamide and its analogs can undergo diverse chemical transformations, making them valuable for synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-nitrobenzenesulfonamide have been characterized using spectroscopic and thermogravimetric techniques. The vibrational spectroscopic properties of nitrobenzenesulfonamide derivatives have been studied using FT-IR and FT-Raman experimental techniques, complemented by DFT quantum chemical calculations . The thermal behavior of copper(II) and Ni(II) complexes with 4-chloro-2-nitrobenzenesulfonamide has been investigated, providing insights into their stability and decomposition patterns . These analyses contribute to a comprehensive understanding of the physical and chemical behavior of 4-chloro-3-nitrobenzenesulfonamide and its derivatives.
Scientific Research Applications
1. Role in Carbonic Anhydrase Inhibitors
4-Chloro-3-nitrobenzenesulfonamide is involved in synthesizing [1,4]oxazepine-based primary sulfonamides, demonstrating potent inhibition of human carbonic anhydrases, enzymes significant in various physiological processes. This compound enables the construction of the [1,4]oxazepine ring and acts as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).
2. Versatility in Secondary Amine Preparation
The compound plays a crucial role in the preparation of secondary amines. Nitrobenzenesulfonamides, including 4-Chloro-3-nitrobenzenesulfonamide, undergo alkylation to yield N-alkylated sulfonamides, which can be easily deprotected to give secondary amines in high yields (Fukuyama et al., 1995).
3. Copper(II) Complex Synthesis
4-Chloro-3-nitrobenzenesulfonamide has been used in synthesizing copper(II) complexes, showcasing its role as a ligand. The thermal and electronic properties of these complexes are analyzed, contributing to the understanding of metal-sulfonamide interactions (Camí et al., 2011).
4. Role in Nickel(II
) and Zinc(II) ComplexesIn addition to copper(II), 4-Chloro-3-nitrobenzenesulfonamide is instrumental in synthesizing complexes with Nickel(II) and Zinc(II). The structural and spectroscopic characteristics of these complexes provide insights into the coordination geometry and the thermal behavior of such metal complexes, contributing to the field of inorganic chemistry (Estiu et al., 2014).
5. Redox Titration Applications
This compound is also significant in redox titration as sodium N-chloro-p-nitrobenzenesulfonamide, a variant of 4-Chloro-3-nitrobenzenesulfonamide, is utilized as a redox titrant in the direct determination of various reducing agents. This application demonstrates its utility in analytical chemistry (Gowda et al., 1982).
6. Mining the Chemical Space
4-Chloro-3-nitrobenzenesulfonamide is used in solid-phase synthesis, serving as a key intermediate in different chemical transformations. Its role in synthesizing various privileged scaffolds highlights its importance in organic chemistry and drug discovery (Fülöpová & Soural, 2015).
7. Photooxidation Studies
The compound is involved in photooxidation studies, particularly in the transformation of 4-chloroaniline to nitroso- and nitro-products. Understanding these photochemical processes is important in environmental chemistry and pollutant degradation (Miller & Crosby, 1983).
Safety And Hazards
Future Directions
4-Chloro-3-nitrobenzenesulfonamide can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It can also be used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity . It is a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property . It can also be used in the synthesis of 4-chloro-3-nitrobenzene thiol .
properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZGXONNVLTQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052649 | |
Record name | 4-Chloro-3-nitrobenzenesulphonamide | |
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Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
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Vapor Pressure |
0.0000018 [mmHg] | |
Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
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Product Name |
4-Chloro-3-nitrobenzenesulfonamide | |
CAS RN |
97-09-6 | |
Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
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Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
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Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |
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Record name | Benzenesulfonamide, 4-chloro-3-nitro- | |
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Record name | 4-Chloro-3-nitrobenzenesulphonamide | |
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Record name | 4-chloro-3-nitrobenzenesulphonamide | |
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Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |
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Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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